4-(4-Chlorophenyl)-2-oxobutanoic acid
Description
4-(4-Chlorophenyl)-2-oxobutanoic acid is a chlorinated aromatic compound with a ketone and carboxylic acid functional group. Its structure consists of a butanoic acid backbone substituted with a 4-chlorophenyl group at the fourth carbon and a ketone group at the second carbon. The electron-withdrawing chlorine atom and the ketone group influence its reactivity, making it a versatile intermediate in nucleophilic additions or condensations .
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-oxobutanoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5H,3,6H2,(H,13,14) |
InChI Key |
HNZMKKXVFZVKII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-Chlorophenyl)-2-oxobutanoic acid with structurally related compounds, focusing on substituents, molecular properties, and biological activities.
Structural and Functional Analysis
Substituent Effects on Reactivity: Fluorine vs. Sulfanyl Groups: Compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids () exhibit redox-sensitive properties, useful in prodrug design.
Biological Activity :
- The antibacterial activity of 4-(4-chlorophenyl)pyridine () highlights the importance of the pyridine ring, absent in the parent compound.
- Antiproliferative effects in sulfanyl-containing analogs () suggest that sulfur-based modifications enhance cytotoxicity.
Synthetic Accessibility: Derivatives like 4-(4-chlorophenoxy)phenyl-4-oxobutanoic acid () are synthesized via Friedel-Crafts acylation, while Michael addition is used for sulfanyl derivatives ().
Key Research Findings
- Antiproliferative Potential: Sulfanyl-modified derivatives () inhibit cancer cell proliferation, with IC₅₀ values in the micromolar range.
- Solubility and Stability : Methoxy-substituted analogs () demonstrate improved aqueous solubility, critical for pharmaceutical formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
